Isooctyl thioglycolate

Chain transfer efficiency Polymerization modifier Thiol ester reactivity

Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate or 2-ethylhexyl thioglycolate, is a branched thiol ester with the molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol. It is typically supplied as a colorless to pale yellow, clear oily liquid with a density of 0.97 g/cm³ at 20°C, a boiling point of 96°C (at ambient pressure) or 125°C at 17 mmHg, and a flash point of 133°C.

Molecular Formula C10H20O2S
Molecular Weight 204.33 g/mol
CAS No. 106-76-3
Cat. No. B3417461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctyl thioglycolate
CAS106-76-3
Molecular FormulaC10H20O2S
Molecular Weight204.33 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOC(=O)CS
InChIInChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3
InChIKeyRZBBHEJLECUBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isooctyl Thioglycolate (CAS 106-76-3) Procurement Guide: Specifications, Properties, and Industrial Function


Isooctyl thioglycolate (IOTG), also known as isooctyl mercaptoacetate or 2-ethylhexyl thioglycolate, is a branched thiol ester with the molecular formula C₁₀H₂₀O₂S and molecular weight 204.33 g/mol . It is typically supplied as a colorless to pale yellow, clear oily liquid with a density of 0.97 g/cm³ at 20°C, a boiling point of 96°C (at ambient pressure) or 125°C at 17 mmHg, and a flash point of 133°C [1]. The compound features a reactive thiol (-SH) group esterified to a branched isooctyl (6-methylheptyl) alcohol, conferring both nucleophilic reactivity and hydrophobic alkyl character [2]. Its primary industrial functions are as a chain transfer agent (CTA) for molecular weight control in free-radical polymerization and as an intermediate in the synthesis of organometallic thermal stabilizers, particularly for polyvinyl chloride (PVC) [3].

Why Generic Substitution of Isooctyl Thioglycolate Fails: Chain Transfer Agent Selection in Polymer Synthesis


Isooctyl thioglycolate cannot be generically substituted with other in-class chain transfer agents such as alkyl mercaptans (e.g., dodecyl mercaptan), methyl thioglycolate, or 3-mercaptopropionate esters without significantly altering polymerization kinetics, molecular weight distribution, and final material properties [1]. While all thiol-based CTAs operate via hydrogen abstraction from the -SH group, the reactivity of the thiyl radical and the resulting transfer constant are profoundly influenced by the ester-adjacent electronic environment (thioglycolate vs. mercaptopropionate) and the steric bulk of the ester alkyl group [2][3]. In thioglycolate esters, the electron-withdrawing carbonyl adjacent to the thiol enhances CTA reactivity compared to simple alkyl thiols, while the branched isooctyl group imparts specific solubility and volatility characteristics that differ from linear or shorter-chain analogs [4]. Furthermore, the odor profile, thermal stability, and storage requirements vary substantially across the thiol ester class, directly affecting formulation feasibility, worker safety, and supply chain logistics in industrial settings . Substitution without empirical validation of transfer efficiency and end-product performance therefore carries a high risk of batch failure, off-specification polymer, and increased waste.

Quantitative Differentiation of Isooctyl Thioglycolate: Comparative Evidence for Scientific Selection and Procurement


Reaction Efficiency Comparison: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate

In comparative industrial testing under standardized polymerization conditions, isooctyl thioglycolate (IOTG) demonstrates a reaction efficiency of 92–95%, which is 7–10 percentage points higher than isooctyl mercaptan (85–88%) and 14–17 percentage points higher than methyl thioglycolate (78–82%) . This efficiency metric correlates with the yield of desired molecular weight modification per unit mass of chain transfer agent consumed.

Chain transfer efficiency Polymerization modifier Thiol ester reactivity

Odor Level Differentiation: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate

Isooctyl thioglycolate is characterized by a low odor level compared to alternative thiol-based chain transfer agents. Direct vendor comparative data classify IOTG odor as 'Low', whereas isooctyl mercaptan is rated as 'Strong' and methyl thioglycolate as 'Moderate' . Independent hazard databases corroborate that IOTG exhibits a 'mild fruity odor' rather than the pungent, objectionable mercaptan odor typical of lower-molecular-weight thiols [1]. This is attributed to the combination of the branched isooctyl ester group with the electron-withdrawing carbonyl adjacent to the thiol, which together reduce free thiol volatility and perceived odor intensity.

Occupational safety Formulation compatibility Thiol odor mitigation

Thermal Stability Ranking: Isooctyl Thioglycolate vs. Isooctyl Mercaptan vs. Methyl Thioglycolate

Isooctyl thioglycolate exhibits superior thermal stability relative to comparator thiols. Vendor comparative testing rates IOTG thermal stability as 'Excellent', compared to 'Good' for isooctyl mercaptan and 'Fair' for methyl thioglycolate . This ranking is consistent with the understanding that the ester functionality in thioglycolates provides some stabilization relative to free alkyl mercaptans, and that the branched isooctyl group offers greater thermal resilience than the smaller methyl ester .

Thermal degradation Storage stability Process safety

Storage Requirement Differentiation: Ambient Storage Suitability of Isooctyl Thioglycolate

Isooctyl thioglycolate can be stored under ambient conditions (15–25°C) without refrigeration, whereas methyl thioglycolate requires refrigerated storage to maintain stability . This distinction arises from the higher molecular weight and branched alkyl structure of IOTG, which confer lower vapor pressure and reduced susceptibility to oxidative or hydrolytic degradation at room temperature compared to the more volatile and reactive methyl ester.

Supply chain logistics Cold chain avoidance Procurement cost reduction

Polymerization Stress Reduction: Thioglycolate-Based Disulfide Networks vs. Mercaptopropionate-Based Networks

In thiol-ene-disulfide network polymerizations, networks derived from dithioglycolate disulfides (structural analogs incorporating the thioglycolate backbone) generate approximately five times higher polymerization stress than equivalent networks derived from dimercaptopropionate disulfides under identical reaction conditions [1]. Specifically, the stress due to polymerization for the final dimercaptopropionate network was about 20% of the stress in the equivalent dithioglycolate network [1]. This class-level inference indicates that thioglycolate-based systems produce higher crosslink density and network rigidity, which may be advantageous or disadvantageous depending on the targeted material properties.

Polymerization stress Thiol-ene networks Radical-disulfide exchange

Molecular Weight Distribution Control: Mercaptopropionate Esters vs. Thioglycolate Esters in Emulsion Polymerization

European Patent EP 0199316 A2 establishes that 3-mercaptopropionate esters employed as chain transfer agents in acrylic emulsion polymerization produce polymers with a heterogeneity index (HI; Mw/Mn) of 1.70 or below, a result described as 'outstanding control of polymer molecular weight distribution' [1]. The patent explicitly contrasts this performance with that obtainable using conventional chain transfer agents. While the patent does not directly quantify thioglycolate ester performance, the structural distinction is mechanistically significant: the additional methylene spacer in mercaptopropionates reduces the electron-withdrawing effect of the carbonyl on the thiol, lowering chain transfer reactivity and enabling more uniform molecular weight control [2].

Molecular weight control Emulsion polymerization Polydispersity index

Best-Fit Application Scenarios for Isooctyl Thioglycolate Based on Differentiated Performance Evidence


High-Temperature Bulk or Solution Polymerization Requiring Thermally Stable Chain Transfer Agent

Isooctyl thioglycolate is the preferred chain transfer agent for free-radical polymerizations conducted at elevated temperatures (e.g., bulk polymerization of acrylates and methacrylates above 100°C) where thermal degradation of the CTA would compromise process control and product quality. Its 'Excellent' thermal stability rating, superior to both isooctyl mercaptan ('Good') and methyl thioglycolate ('Fair') , ensures consistent chain transfer activity throughout the polymerization cycle without generating odorous decomposition byproducts. This thermal robustness reduces the risk of batch-to-batch variability caused by CTA thermal depletion and eliminates the need for excess CTA loading to compensate for degradation losses.

Odor-Sensitive Polymer Formulations for Interior Applications and Consumer Goods

For manufacturers of polymers destined for interior coatings, adhesives, sealants, or consumer-facing products where residual thiol odor is commercially unacceptable, isooctyl thioglycolate provides a low-odor alternative to traditional alkyl mercaptans. IOTG is rated 'Low' odor with a 'mild fruity' character, compared to the 'Strong' odor of isooctyl mercaptan and 'Moderate' odor of methyl thioglycolate [1]. This odor profile enables formulators to achieve the requisite molecular weight control without incurring additional post-polymerization odor-scrubbing steps or risking consumer rejection due to objectionable sulfurous notes in the final product.

Cost-Optimized PVC Thermal Stabilizer Intermediate Manufacturing

Isooctyl thioglycolate serves as the critical intermediate in the synthesis of antimony tris(isooctyl thioglycolate) [Sb(IOTG)₃] and organotin bis(isooctyl thioglycolates), which are established as powerful thermal stabilizers for rigid and flexible PVC [2][3]. The reaction efficiency of IOTG (92–95%) in organometallic complex formation reduces raw material waste and improves yield in stabilizer manufacturing compared to less efficient thiol feedstocks. Furthermore, the ambient storage eligibility of IOTG simplifies inbound logistics and reduces warehousing costs for stabilizer producers operating at industrial scale, particularly in regions where refrigerated storage infrastructure is limited or expensive.

High-Modulus Thiol-Ene Networks and Rigid Photopolymer Applications

When formulating thiol-ene photopolymer networks that require high crosslink density, elevated modulus, and structural rigidity—such as dental composites, hard coatings, and stereolithography resins—thioglycolate-based monomer systems are indicated over mercaptopropionate-based alternatives. Class-level evidence demonstrates that dithioglycolate-derived networks generate approximately five times higher polymerization stress than dimercaptopropionate-derived networks under equivalent conditions, corresponding to a denser, more rigid network architecture [4]. Formulators targeting maximum hardness, glass transition temperature, and modulus should select isooctyl thioglycolate as the ester moiety precursor, whereas applications requiring flexibility and low shrinkage stress should favor mercaptopropionate esters.

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